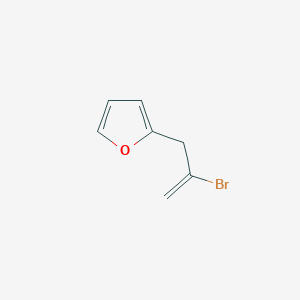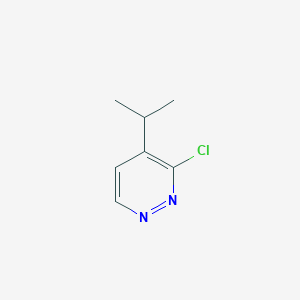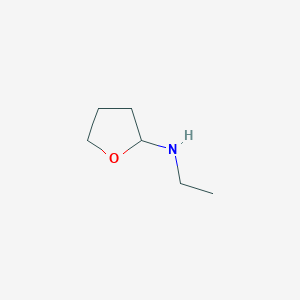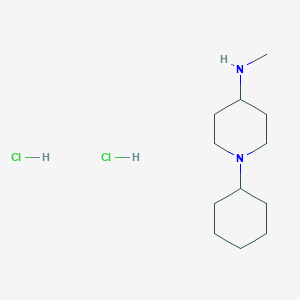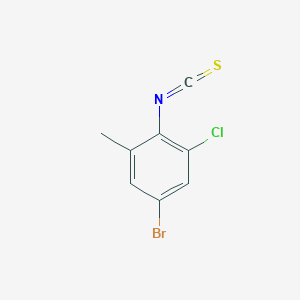
4-Bromo-2-chloro-6-methylphenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-6-methylphenyl isothiocyanate is a chemical compound with the molecular formula C8H5BrClNS. It is a derivative of phenyl isothiocyanate, featuring bromine, chlorine, and methyl groups on the phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methylphenyl isothiocyanate can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-2-chloro-6-methylbenzene with thiocyanate ions under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the starting materials and reagents under controlled conditions. The production process may include purification steps to ensure the final product's quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-chloro-6-methylphenyl isothiocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Replacement of the isothiocyanate group with other functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-methylphenyl isothiocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Utilized in drug discovery and development processes.
Industry: Applied in the production of various chemical products and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives. These reactions can modulate biological processes and pathways, making the compound useful in various research applications.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chloro-6-methylphenyl isothiocyanate is unique due to its specific combination of bromine, chlorine, and methyl groups on the phenyl ring. Similar compounds include:
4-Bromo-2-chlorophenyl isothiocyanate: Lacks the methyl group.
2-Chloro-6-methylphenyl isothiocyanate: Lacks the bromine atom.
4-Bromo-6-methylphenyl isothiocyanate: Lacks the chlorine atom.
These compounds have different reactivity and applications due to the presence or absence of specific substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C8H5BrClNS |
|---|---|
Molekulargewicht |
262.55 g/mol |
IUPAC-Name |
5-bromo-1-chloro-2-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H5BrClNS/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 |
InChI-Schlüssel |
BMTOGEQRCYUMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=C=S)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


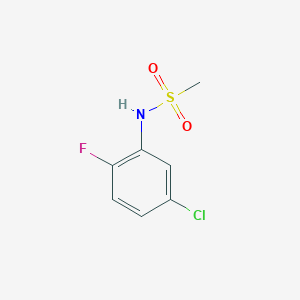
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
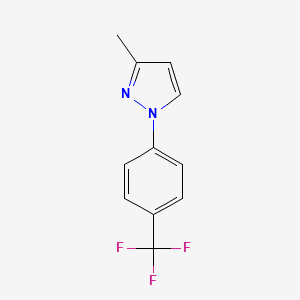
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)

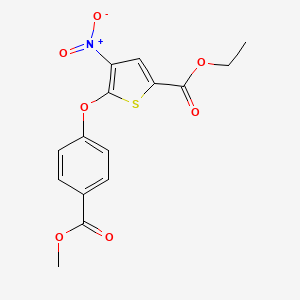
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
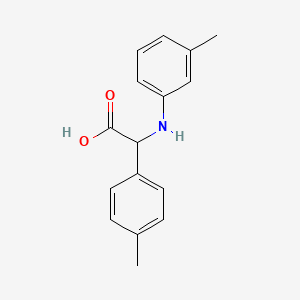
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
